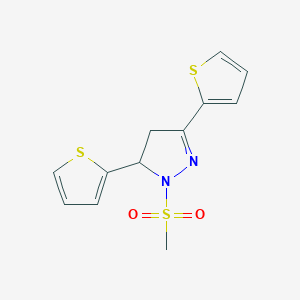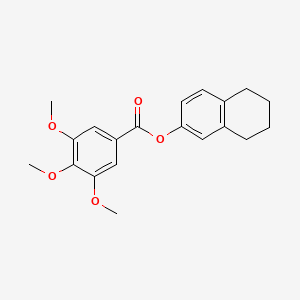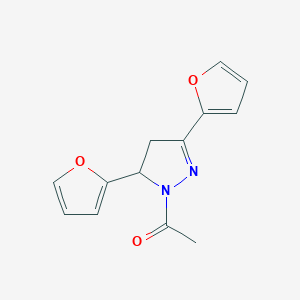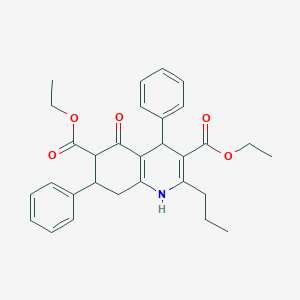
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
説明
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as L701,324, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. In
作用機序
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole acts as a selective antagonist of the glycine site on the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the glycine site, this compound prevents the activation of the NMDA receptor, which in turn reduces the influx of calcium ions into the cell. This reduction in calcium influx has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and improve cognitive function. Additionally, this compound has been shown to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can help to reduce anxiety and prevent seizures.
実験室実験の利点と制限
One of the main advantages of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its selectivity for the glycine site on the NMDA receptor. This selectivity allows for more precise targeting of this receptor and reduces the potential for off-target effects. Additionally, this compound has been shown to have good bioavailability and to cross the blood-brain barrier.
One limitation of this compound is its relatively low potency compared to other NMDA receptor antagonists. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. NMDA receptor dysfunction has been implicated in the pathogenesis of Alzheimer's disease, and this compound may be able to improve cognitive function in patients with this condition.
Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. For example, this compound may be used in combination with antidepressants or antipsychotics to improve their effectiveness and reduce their side effects.
Conclusion:
In conclusion, this compound is a compound that has shown promise in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the glycine site on the NMDA receptor has been shown to have neuroprotective effects and to improve cognitive function. While there are some limitations to its use, this compound remains an important area of research for its potential therapeutic applications.
科学的研究の応用
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing neuropathic pain, preventing seizures, and improving cognitive function in animal models. Additionally, this compound has shown promise in the treatment of schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
2-methylsulfonyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPBAMAQTYVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4109520.png)
![4-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4109521.png)



![N-{1-[4-allyl-5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109544.png)
![4-(4-methylphenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4109555.png)
![5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109565.png)
![1-(4-bromophenyl)-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4109573.png)

![N-cyclohexyl-N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4109601.png)
